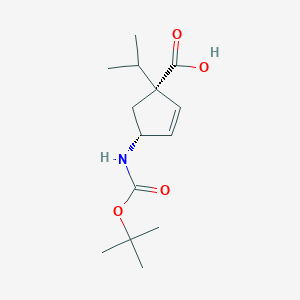
(1R,4R)-4-((Tert-butoxycarbonyl)amino)-1-isopropylcyclopent-2-enecarboxylic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(1R,4R)-4-((Tert-butoxycarbonyl)amino)-1-isopropylcyclopent-2-enecarboxylic acid is a compound of significant interest in medicinal chemistry. It is primarily utilized for synthesizing enzyme inhibitors targeting E1 activating enzymes implicated in cancer . The unique cyclopentene structure of this compound enhances bioavailability and facilitates functionalization, making it a valuable building block in drug discovery .
Preparation Methods
The synthesis of (1R,4R)-4-((Tert-butoxycarbonyl)amino)-1-isopropylcyclopent-2-enecarboxylic acid involves several steps. It is synthesized from N-Boc-(-)-amino acid methyl ester, involving controlled reactions and selective hydrolysis to isolate the desired trans isomer using Candida rugosa lipase . The isolation process employs extraction with organic solvents and characterization through techniques like GC-MS to ensure high purity .
Chemical Reactions Analysis
(1R,4R)-4-((Tert-butoxycarbonyl)amino)-1-isopropylcyclopent-2-enecarboxylic acid undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized under specific conditions to form different products.
Reduction: Reduction reactions can be performed to modify the functional groups present in the compound.
Substitution: The compound can undergo substitution reactions, where one functional group is replaced by another. Common reagents used in these reactions include bases like sodium hydroxide and acids like trifluoroacetic acid. The major products formed from these reactions depend on the specific conditions and reagents used.
Scientific Research Applications
(1R,4R)-4-((Tert-butoxycarbonyl)amino)-1-isopropylcyclopent-2-enecarboxylic acid has garnered significant interest in various fields:
Mechanism of Action
The mechanism of action of (1R,4R)-4-((Tert-butoxycarbonyl)amino)-1-isopropylcyclopent-2-enecarboxylic acid involves its interaction with molecular targets, particularly E1 activating enzymes. These enzymes play a critical role in regulating cell proliferation, and the compound’s unique structure allows it to inhibit their activity effectively . This inhibition can lead to the suppression of abnormal cell growth, making it a promising candidate for cancer treatment .
Comparison with Similar Compounds
(1R,4R)-4-((Tert-butoxycarbonyl)amino)-1-isopropylcyclopent-2-enecarboxylic acid is unique due to its specific cyclopentene structure and the presence of the tert-butoxycarbonyl protecting group. Similar compounds include:
tert-Butyloxycarbonyl-protected amino acids: These compounds also contain the tert-butoxycarbonyl group and are used in organic synthesis.
tert-Butyloxycarbonyl-protected amino acid ionic liquids: These ionic liquids are derived from tert-butoxycarbonyl-protected amino acids and are used in peptide synthesis.
Properties
Molecular Formula |
C14H23NO4 |
|---|---|
Molecular Weight |
269.34 g/mol |
IUPAC Name |
(1R,4R)-4-[(2-methylpropan-2-yl)oxycarbonylamino]-1-propan-2-ylcyclopent-2-ene-1-carboxylic acid |
InChI |
InChI=1S/C14H23NO4/c1-9(2)14(11(16)17)7-6-10(8-14)15-12(18)19-13(3,4)5/h6-7,9-10H,8H2,1-5H3,(H,15,18)(H,16,17)/t10-,14+/m0/s1 |
InChI Key |
HZVIDQBUBDETLO-IINYFYTJSA-N |
Isomeric SMILES |
CC(C)[C@@]1(C[C@H](C=C1)NC(=O)OC(C)(C)C)C(=O)O |
Canonical SMILES |
CC(C)C1(CC(C=C1)NC(=O)OC(C)(C)C)C(=O)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


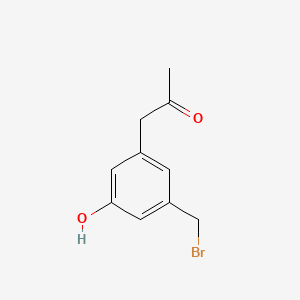
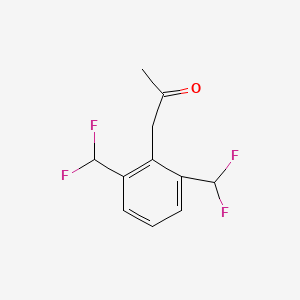
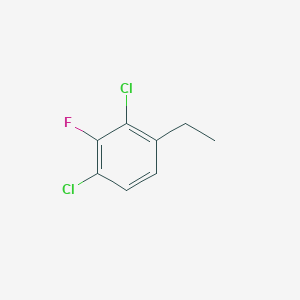
![4-{4-Fluoro-3-[(4-methoxy-1-piperidinyl)carbonyl]benzyl}-1(2H)-phthalazinone](/img/structure/B14048053.png)

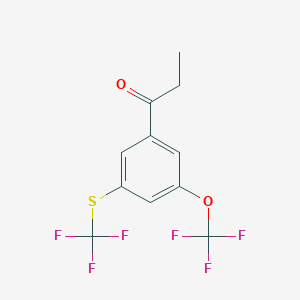
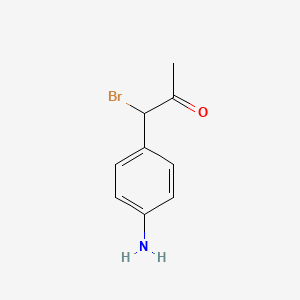
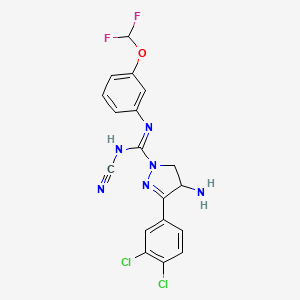
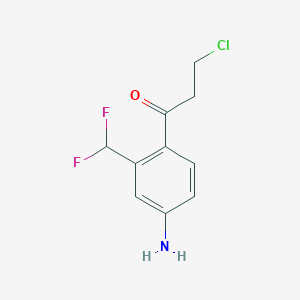
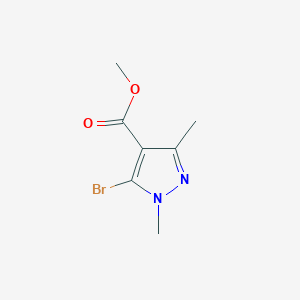
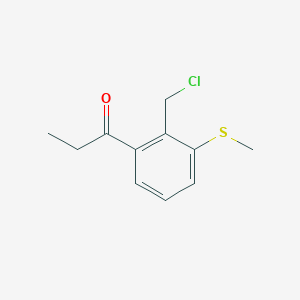
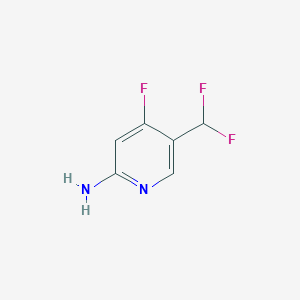
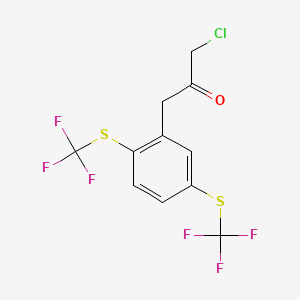
![2-[5-(3-chlorophenyl)-1H-1,2,3,4-tetrazol-1-yl]-1-cyclohexylethan-1-ol](/img/structure/B14048122.png)
